molecular formula C9H17FO B568548 2-Heptanone,  1-fluoro-6,6-dimethyl- CAS No. 123076-08-4

2-Heptanone, 1-fluoro-6,6-dimethyl-

Cat. No.: B568548
CAS No.: 123076-08-4
M. Wt: 160.232
InChI Key: IIMGZNWWKZMGPL-UHFFFAOYSA-N
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Description

2-Heptanone, 1-fluoro-6,6-dimethyl- is a fluorinated ketone derivative of 2-heptanone (a seven-carbon chain with a ketone group at position 2). The compound features a fluorine substituent at position 1 and two methyl groups at position 5. Its molecular formula is inferred to be C₉H₁₅FO (exact weight: 158.21 g/mol based on structural analogs). The fluorine atom introduces electronegativity and polarity, while the dimethyl groups contribute steric hindrance and branching. This structural combination likely impacts its physical properties (e.g., boiling point, solubility) and chemical reactivity compared to non-fluorinated or less-substituted analogs.

Properties

CAS No.

123076-08-4

Molecular Formula

C9H17FO

Molecular Weight

160.232

IUPAC Name

1-fluoro-6,6-dimethylheptan-2-one

InChI

InChI=1S/C9H17FO/c1-9(2,3)6-4-5-8(11)7-10/h4-7H2,1-3H3

InChI Key

IIMGZNWWKZMGPL-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCC(=O)CF

Synonyms

2-Heptanone, 1-fluoro-6,6-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Functional Group Substituents Molecular Weight (g/mol)
2-Heptanone C₇H₁₄O Ketone None 114.19
2-Heptanone, 1-fluoro-6,6-dimethyl- C₉H₁₅FO Ketone 1-F, 6,6-dimethyl 158.21 (calculated)
2-Heptanol, 1,1,1-trifluoro-6-methyl C₈H₁₅F₃O Alcohol 1,1,1-F₃, 6-methyl 184.20
6,6-Dimethyl tetrahydropyran-2-methanol C₈H₁₆O₂ Cyclic ether, alcohol 6,6-dimethyl, 2-methanol 144.21 (calculated)

Physical Properties

  • Boiling Point: 2-Heptanone: ~151°C (experimental data) . 1-Fluoro-6,6-dimethyl-2-heptanone: Expected to be higher than 2-heptanone due to fluorine’s polarity but lower than 1,1,1-trifluoro-6-methyl-2-heptanol (alcohols have strong hydrogen bonding). 1,1,1-Trifluoro-6-methyl-2-heptanol: Likely >200°C (alcohols with fluorination exhibit elevated boiling points) .
  • Solubility: Fluorine enhances polarity, increasing solubility in polar solvents (e.g., acetone, ethanol) for 1-fluoro-6,6-dimethyl-2-heptanone compared to 2-heptanone. However, its solubility in water remains low due to the hydrophobic dimethyl groups . The trifluoro alcohol () has higher water solubility than the ketone due to hydroxyl-group hydrogen bonding.

Chemical Reactivity

  • Ketone Reactivity: The electron-withdrawing fluorine at position 1 may activate the ketone toward nucleophilic addition (e.g., Grignard reactions) compared to unsubstituted 2-heptanone. However, steric hindrance from the 6,6-dimethyl groups could slow such reactions . In contrast, 1,1,1-trifluoro-6-methyl-2-heptanol (alcohol) is more prone to oxidation or esterification reactions .
  • Synthetic Pathways: Fluorination methods (e.g., electrophilic fluorination or copper-mediated reactions, as in ) may apply to introduce the fluorine substituent. Dimethyl groups could be added via alkylation or using organometallic reagents .

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